(butan-2-yl)[(1R)-1-phenylethyl]amine (butan-2-yl)[(1R)-1-phenylethyl]amine
Brand Name: Vulcanchem
CAS No.: 1344960-74-2
VCID: VC3080368
InChI: InChI=1S/C12H19N/c1-4-10(2)13-11(3)12-8-6-5-7-9-12/h5-11,13H,4H2,1-3H3/t10?,11-/m1/s1
SMILES: CCC(C)NC(C)C1=CC=CC=C1
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol

(butan-2-yl)[(1R)-1-phenylethyl]amine

CAS No.: 1344960-74-2

Cat. No.: VC3080368

Molecular Formula: C12H19N

Molecular Weight: 177.29 g/mol

* For research use only. Not for human or veterinary use.

(butan-2-yl)[(1R)-1-phenylethyl]amine - 1344960-74-2

Specification

CAS No. 1344960-74-2
Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
IUPAC Name N-[(1R)-1-phenylethyl]butan-2-amine
Standard InChI InChI=1S/C12H19N/c1-4-10(2)13-11(3)12-8-6-5-7-9-12/h5-11,13H,4H2,1-3H3/t10?,11-/m1/s1
Standard InChI Key PXWVXIBJJNDWLW-RRKGBCIJSA-N
Isomeric SMILES CCC(C)N[C@H](C)C1=CC=CC=C1
SMILES CCC(C)NC(C)C1=CC=CC=C1
Canonical SMILES CCC(C)NC(C)C1=CC=CC=C1

Introduction

Chemical and Physical Properties

(butan-2-yl)[(1R)-1-phenylethyl]amine is a secondary amine featuring a well-defined stereochemical configuration. Its structural characteristics and fundamental properties are summarized in Table 1.

Table 1: Basic Properties of (butan-2-yl)[(1R)-1-phenylethyl]amine

PropertyValue
CAS Number1344960-74-2
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
IUPAC NameN-[(1R)-1-phenylethyl]butan-2-amine
InChIInChI=1S/C12H19N/c1-4-10(2)13-11(3)12-8-6-5-7-9-12/h5-11,13H,4H2,1-3H3/t10?,11-/m1/s1
InChI KeyPXWVXIBJJNDWLW-RRKGBCIJSA-N

The compound's structure features a phenyl ring attached to a chiral carbon (C-1) bearing a methyl group, with the nitrogen atom connected to a butan-2-yl group. The (1R) configuration at the phenylethyl carbon creates a specific three-dimensional arrangement that is crucial for its stereochemical behavior in reactions. The purity of commercially available (butan-2-yl)[(1R)-1-phenylethyl]amine is typically around 95%, making it suitable for most research applications.

Synthesis Methods

Several methodologies have been developed for the synthesis of chiral amines like (butan-2-yl)[(1R)-1-phenylethyl]amine, with a particular focus on achieving high stereoselectivity.

Transition-Metal Catalyzed Approaches

Transition-metal catalyzed synthesis represents one of the most effective routes to preparing this compound with high stereochemical purity. Modern approaches include:

Table 2: Transition-Metal Catalyzed Synthesis Methods

Catalyst SystemReaction TypeTypical YieldsEnantioselectivityReference
Rh/JosiphosAsymmetric hydrogenationUp to 90%Up to 90% ee
Ir/DTBM-SegphosAmine-directed C-H activationHigh yieldsUp to 99% ee
[RuH(CO)(PPh3)3]Cl/dCyppHydroaminoalkylationGood yieldsExcellent
Cu(OAc)2/(S,S)-Ph-BPEAsymmetric hydrocuprationVariableHigh

The rhodium-catalyzed approaches often involve hydroaminomethylation of vinyl arenes with secondary amines, which can yield 3,3-diarylpropylamines with excellent selectivities (n:i up to 99:1) . For the specific synthesis of (butan-2-yl)[(1R)-1-phenylethyl]amine, these methods can be modified to use appropriate starting materials.

Enantioselective Synthesis Methods

Recent advances in enantioselective synthesis have provided additional routes to prepare chiral amines with high stereochemical control:

"Chiral amines are key structural motifs present in a wide variety of natural products, drugs, and other biologically active compounds," notes a comprehensive review on enantioselective synthesis . The review highlights several effective catalytic systems including:

  • Ruthenium-diamine catalysts for asymmetric hydrogenation achieving >99% ee

  • Iridium-catalyzed asymmetric hydrogenation of N-aryl imines

  • Palladium-catalyzed asymmetric hydrogenation using P-stereogenic diphosphine ligands

These methods can be adapted specifically for the synthesis of (butan-2-yl)[(1R)-1-phenylethyl]amine by selecting appropriate precursors and reaction conditions.

Applications in Research and Industry

(butan-2-yl)[(1R)-1-phenylethyl]amine has demonstrated versatility across multiple applications in both research and industrial settings.

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis, particularly in reactions where stereochemical control is essential. Its applications include:

Biocatalytic Reductive Amination

(butan-2-yl)[(1R)-1-phenylethyl]amine can be employed in biocatalytic reductive amination reactions, which are increasingly important in green chemistry approaches. These reactions typically utilize enzymes to catalyze the formation of amines from carbonyl compounds and amines with high stereoselectivity.

Synthesis of Optically Active Schiff Base Ligands

The compound plays a significant role in the synthesis of optically active Schiff base ligands. These ligands are crucial components of many asymmetric catalysts used in stereoselective transformations. The defined stereochemistry of the (1R)-phenylethyl portion confers specific three-dimensional properties to the resulting Schiff bases.

Asymmetric Reductive Amination

In asymmetric reductive amination processes, (butan-2-yl)[(1R)-1-phenylethyl]amine can serve as either a substrate or a catalyst component, contributing to the stereochemical control of the reaction.

Pharmaceutical and Agricultural Applications

The importance of (butan-2-yl)[(1R)-1-phenylethyl]amine extends to pharmaceutical and agricultural chemistry:

Table 3: Pharmaceutical and Agricultural Applications

Application AreaRole of CompoundExample Products
Pharmaceutical SynthesisChiral building blockAPIs with defined stereochemistry
Pharmaceutical IntermediatesPrecursor in multi-step synthesisComplex drug molecules
Agricultural ChemistryPrecursor for chiral pesticidesStereoselective agrochemicals

Short-chain chiral amines like (butan-2-yl)[(1R)-1-phenylethyl]amine have widespread applications as precursors in the synthesis of pharmaceuticals and agricultural chemicals where stereochemical control is critical for biological activity.

Carbon Capture Applications

An emerging application area for amine compounds like (butan-2-yl)[(1R)-1-phenylethyl]amine is in carbon capture and storage technologies. Amine-based materials have demonstrated effectiveness for CO2 capture, with the structural features of this compound potentially offering advantages in binding properties and selectivity.

Structure-Activity Relationships

Understanding the relationship between the structure of (butan-2-yl)[(1R)-1-phenylethyl]amine and its chemical behavior provides insights into its effectiveness in various applications.

Comparison with Structurally Related Compounds

Several structurally related compounds provide insights into how subtle structural modifications affect chemical and physical properties:

Table 4: Comparison with Related Compounds

CompoundMolecular FormulaStructural DifferencesPotential Impact on Properties
N-(1-phenylethyl)but-2-yn-1-amineC12H15NContains alkyne groupAltered reactivity and rigidity
N-butan-2-yl-1-phenylpentan-1-amineC15H25NExtended alkyl chainDifferent steric properties
(R)-N-(1-phenylethyl)propan-2-amineC11H17NShorter alkyl chainModified spatial arrangement
N-butyl-N-[(1R)-1-phenylethyl]butan-1-amineC16H27NTertiary vs. secondary amineDifferent nucleophilicity

The phenylethyl moiety appears consistently across these structures, highlighting its importance as a structural element in chiral amine chemistry. The (1R) configuration specifically confers defined stereochemical properties that are exploited in asymmetric synthesis applications.

Stereochemical Influence on Reactivity

The defined stereochemistry at the (1R)-1-phenylethyl position creates a specific three-dimensional environment around the nitrogen atom that influences how the molecule interacts with other chiral entities such as enzymes, catalysts, or chiral reactants. This stereochemical influence can be leveraged to achieve:

  • Face-selective additions to prochiral substrates

  • Diastereoselective transformations through chiral induction

  • Enantioselective catalysis when incorporated into chiral ligand systems

Synthetic Chemistry Applications

Research indicates that (butan-2-yl)[(1R)-1-phenylethyl]amine has found particular utility in various synthetic transformations.

Role in Transition-Metal Catalyzed Reactions

In transition-metal catalyzed reactions, chiral amines like (butan-2-yl)[(1R)-1-phenylethyl]amine can function as ligands or as substrates. The review on transition-metal catalyzed synthesis highlights that "modern transition-metal catalyzed approaches to alkylamine synthesis and their functionalization" have become increasingly important tools for synthetic chemists .

Applications in Asymmetric Synthesis

A significant application of (butan-2-yl)[(1R)-1-phenylethyl]amine is in asymmetric synthesis, particularly in:

  • Stereoselective alkylation reactions

  • Asymmetric reduction processes

  • Enantioselective carbon-carbon bond formations

Research in "Recent Advances in the Enantioselective Synthesis of Chiral Amines" highlights the importance of compounds like (butan-2-yl)[(1R)-1-phenylethyl]amine in developing new methodologies for asymmetric synthesis .

Applications in Complex Molecule Synthesis

The utility of (butan-2-yl)[(1R)-1-phenylethyl]amine extends to the synthesis of complex molecules, including:

Table 5: Complex Molecule Synthesis Applications

Target Molecule TypeRole of CompoundSynthetic Advantage
Heterocyclic compoundsChiral building blockStereocontrol in ring formation
Peptide-like structuresComponent in coupling reactionsControlled stereochemistry at multiple centers
Complex natural productsIntermediate in total synthesisStrategic introduction of chirality

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